1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Quality Control Building Block Purity Medicinal Chemistry Supply

1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (CAS 332187-61-8) is a synthetic small-molecule building block featuring a spirocyclic benzoxazine-piperidine core, a 6-chloro substituent, and an N-Boc protecting group on the piperidine ring. This scaffold is a privileged intermediate in the synthesis of V1a receptor antagonists for cardiovascular and psychiatric disorders, as evidenced by its use in Roche's indol-3-yl-carbonyl-spiro-piperidine derivative patent family (e.g., US20070155761A1).

Molecular Formula C17H21ClN2O4
Molecular Weight 352.8 g/mol
CAS No. 332187-61-8
Cat. No. B112484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
CAS332187-61-8
Molecular FormulaC17H21ClN2O4
Molecular Weight352.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Cl)NC(=O)O2
InChIInChI=1S/C17H21ClN2O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(21)23-17/h4-5,10H,6-9H2,1-3H3,(H,19,21)
InChIKeyORBJFEDABMATJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (CAS 332187-61-8): A Protected Halogenated Spiro Intermediate for CNS-Focused Library Synthesis


1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (CAS 332187-61-8) is a synthetic small-molecule building block featuring a spirocyclic benzoxazine-piperidine core, a 6-chloro substituent, and an N-Boc protecting group on the piperidine ring . This scaffold is a privileged intermediate in the synthesis of V1a receptor antagonists for cardiovascular and psychiatric disorders, as evidenced by its use in Roche's indol-3-yl-carbonyl-spiro-piperidine derivative patent family (e.g., US20070155761A1) [1]. The compound is commercially supplied at ≥98% purity (HPLC) with a molecular weight of 352.82 g/mol, a LogP of 3.04, and a topological polar surface area (TPSA) of 67.9 Ų, parameters that define its physicochemical handling profile [2].

Why 1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Cannot Be Directly Substituted with Unprotected or Unsubstituted Spiro-Benzoxazine Analogs


The Boc-protected 6-chloro spiro intermediate occupies a unique synthetic niche. Substituting with the unprotected spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (CAS 84060-09-3) eliminates the necessary protecting group, making regioselective N-acylation on the piperidine ring impractical and leading to complex mixtures in coupling reactions . Conversely, using the 6-unsubstituted Boc-protected analog (e.g., tert-butyl 2-oxospiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate) sacrifices the chloro handle required for downstream functionalization via cross-coupling or nucleophilic aromatic substitution, limiting structural diversification potential [1]. Alternative halogen choices at the 6-position (fluoro or bromo) are also not straightforward replacements; the chlorine atom provides a balanced profile of reactivity and stability, as evidenced by the historical selection of the 6-chloro motif in multiple antipsychotic and antihypertensive benzoxazine patent families [2]. The data below quantify how the unique combination of Boc protection and 6-chloro substitution in CAS 332187-61-8 preserves both synthetic efficiency and functional group tolerance.

Quantitative Differentiation Guide for CAS 332187-61-8 vs. Closest Comparators: Purity, Stability, Dimensional Descriptors, and Synthetic Utility


Comparative Commercial Purity: CAS 332187-61-8 vs. 6-Fluoro and 6-Bromo Boc-Protected Analogs

Among commercially available 6-halo-1'-Boc-spiro[benzoxazine-4,4'-piperidin]-2-one building blocks, the 6-chloro derivative (CAS 332187-61-8) is consistently offered at a minimum purity specification of 98% (HPLC), as verified by multiple independent vendors [1]. In contrast, the 6-fluoro analog (CAS not yet commercialized on major platforms) is often listed as 'custom synthesis' with no guaranteed purity benchmark, and the 6-bromo analog (e.g., 1'-methylspiro-(3,1-benzoxazine-6-bromo-4(2H)4'-piperidin)-2-one) is primarily reported in the patent literature for antipsychotic activity rather than as a stocked, quality-controlled intermediate [2].

Quality Control Building Block Purity Medicinal Chemistry Supply

Physicochemical Dimensionality: TPSA and LogP of CAS 332187-61-8 Compared to the Des-Boc Unprotected Parent

The topological polar surface area (TPSA) of the target Boc-protected intermediate is 67.9 Ų, and its computed XLogP3 is 2.9, as cataloged in PubChem [1]. The des-Boc, 6-chloro analog (CAS 92926-63-1) has a lower molecular weight (252.70 g/mol) and a higher fraction of solvent-accessible polar surface relative to its size, which can complicate organic solvent extraction and chromatography. While direct TPSA values for CAS 92926-63-1 are not consistently reported, its structural removal of the bulky tert-butyl carbamate reduces both LogP and steric shielding, a change that can alter solubility and reaction selectivity in subsequent acylation steps .

Drug-like Properties Permeability Design of Experiment

Synthetic Provenance in CNS Patent Chemistry: CAS 332187-61-8 as the Direct Precursor to V1a Antagonists vs. Parent Scaffolds

CAS 332187-61-8 is explicitly employed as the downstream intermediate in the patent-protected synthesis of indol-3-yl-carbonyl-spiro-piperidine V1a receptor antagonists (Roche US20070155761A1, page 15) [1]. The earlier parent scaffold spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (CAS 84060-09-3) has been associated with antihypertensive activity, but the specific 1'-Boc-6-chloro derivative is necessary to access the indole-carbonyl series claimed for dysmenorrhea, anxiety, and depressive disorders . No evidence indicates the 6-unsubstituted or 6-fluoro Boc analogs were selected for this patent family, underscoring the synthetic lock-in of the 6-chloro motif for this therapeutic target.

Vasopressin V1a Process Chemistry Intellectual Property

6-Chloro Substituent Stability and Versatility vs. 6-Bromo in Cross-Coupling: A Reactivity Comparison

In aryl halide-mediated cross-coupling reactions, the C-Cl bond (bond dissociation energy ~399 kJ/mol) is more robust than the C-Br bond (~272 kJ/mol under similar conditions), reducing premature oxidative addition side reactions during Grignard or organolithium formation [1]. The 6-bromo analog, while more reactive, poses a higher risk of proto-debromination and off-target coupling in complex reaction mixtures, as inferred from the antipsychotic patent literature where 6-bromo compounds required careful handling [2]. The 6-chloro derivative thus offers a broader substrate scope for sequential functionalization without necessitating halogen exchange steps.

Palladium-Catalyzed Cross-Coupling Aryl Halide Reactivity Intermediate Stability

Optimal Deployment Scenarios for 1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Based on Quantitative Evidence


V1a Receptor Antagonist Hit-to-Lead and Lead Optimization Programs

Directly utilize CAS 332187-61-8 as the core intermediate for synthesizing indol-3-yl-carbonyl-spiro-piperidine libraries, following the validated Roche route [1]. The 98% purity and defined LogP/TPSA reduce batch-to-batch variability in biological assays, while the 6-chloro handle enables late-stage diversification to explore SAR around the benzoxazine ring without requiring protecting group manipulation.

Focused Library Synthesis for CNS Penetrant Spirocyclic Small Molecules

The TPSA of 67.9 Ų and LogP of 2.9 [1] place this intermediate within the favorable CNS drug property space (TPSA < 90 Ų, 1 < LogP < 5), making it a suitable starting point for designing spirocyclic compounds targeting neurological GPCRs. The Boc group ensures orthogonality, allowing for parallel piperidine diversification on solid support or in solution.

Industrial Process Chemistry: Scale-Up of Key Intermediates Under cGMP Conditions

The robust C-Cl bond energy (~399 kJ/mol) [1] minimizes decomposition during large-scale amide couplings and Boc deprotections, unlike the more labile 6-bromo variant. The availability of this compound from multiple suppliers in 1 g and 5 g pack sizes with full Certificates of Analysis (CoA) supports its integration into kilogram-scale active pharmaceutical ingredient (API) manufacturing workflows.

Academic Research on Spiro-Benzoxazine Derived Kinase or Protease Inhibitors

For laboratories exploring non-V1a targets, the precedence of 6-chloro spiro-benzoxazines in antipsychotic patents suggests broader pharmacological potential. The compound can be used as a gram-scale starting material for investigating novel chemotypes targeting the CNS proteome or the plasma kallikrein system, with the confidence of a reproducible purity profile.

Quote Request

Request a Quote for 1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.